![molecular formula C25H28N6O5 B2531261 4-[[4-(4-乙氧基羰基苯胺基)-6-吗啉-4-基-1,3,5-三嗪-2-基]氨基]苯甲酸乙酯 CAS No. 500862-24-8](/img/structure/B2531261.png)

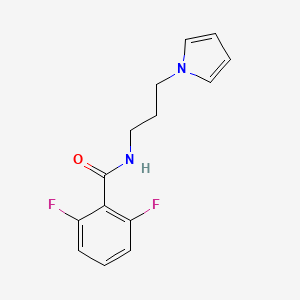

4-[[4-(4-乙氧基羰基苯胺基)-6-吗啉-4-基-1,3,5-三嗪-2-基]氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl benzoate derivatives with various reagents. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate was reacted with arylidinemalononitrile derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These reactions typically occur at room temperature and involve the use of ethanol (EtOH) and triethylamine (TEA) as solvents and catalysts, respectively. The synthesis process is crucial for the formation of the desired compounds and their potential biological activities.

Molecular Structure Analysis

The molecular structure and stability of related compounds have been analyzed using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations like density functional theory (DFT) . These analyses reveal the presence of hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecules. The molecular electrostatic potential maps indicate possible sites for nucleophilic attack, which is essential for understanding the reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various transformations, such as the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from amino-imino derivatives . These reactions expand the chemical diversity of the ethyl benzoate derivatives and provide a pathway for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their nonlinear optical properties, have been predicted to be much greater than that of urea . This suggests that these compounds could have applications in materials science. Additionally, the molecular docking studies indicate that these compounds might exhibit inhibitory activity against specific biological targets, which is significant for their potential use as pharmaceutical agents .

科学研究应用

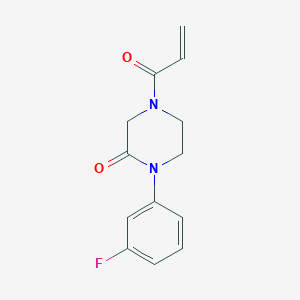

合成和抗菌活性

研究重点关注新型三唑衍生物的合成,包括具有吗啉基团的化合物,并评估了它们的抗菌活性。这些研究通过探索这些化合物的构效关系,为开发新的抗菌剂做出贡献(Bektaş 等人,2007)。此外,还探索了新型 1,2,4-三唑-3-酮衍生物的制备和抗菌评估,证明了这些化合物作为进一步抗菌剂开发模板的潜力(Fandaklı 等人,2012)。

潜在治疗用途的新型衍生物

研究合成了基于苯甲酸乙酯核心结构的衍生物,探索了它们作为凝血酶受体拮抗剂的潜力,并评估了它们对各种癌细胞系的分化和增殖作用。这些研究为治疗研究新先导化合物的开发提供了见解(郭瓊文,2006)。

抗菌评价

带有查耳酮部分的新型苯并恶嗪酮衍生物的合成和反应已对其抗菌特性进行了评估,为寻找具有改进的功效和特异性的新型抗菌化合物做出了贡献(Soliman 等人,2023)。

可生物降解化合物的合成

对带有侧基官能团的可生物降解聚酯酰胺的合成研究,包括带有吗啉衍生物的聚酯酰胺,突出了创造具有特定化学官能团的环保材料的潜力(Veld 等人,1992)。

血管扩张特性

探索了吡啶羧酸盐的合成和评估及其潜在的血管扩张特性,证明了苯甲酸乙酯衍生物在开发具有特定药理活性的化合物方面的多功能性(Girgis 等人,2008)。

作用机制

Target of Action

The primary target of Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound binds to specific parts of the sodium ion channel and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel .

Mode of Action

Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate acts on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It can reduce the excitability of the membrane and has no effect on the resting potential .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate are primarily related to nerve impulse conduction. By blocking the sodium ion channels, this compound prevents the propagation of nerve impulses, leading to a loss of sensation in the local area .

Result of Action

The result of the action of Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate is a local anesthetic effect . It temporarily relieves pain, making it useful for local surgery and treatment . The compound has been found to have a good local anesthetic effect and low toxicity .

属性

IUPAC Name |

ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O5/c1-3-35-21(32)17-5-9-19(10-6-17)26-23-28-24(30-25(29-23)31-13-15-34-16-14-31)27-20-11-7-18(8-12-20)22(33)36-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,26,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYQHENPOQHMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)